2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one
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Overview
Description
“2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one”, also referred to as Vince lactam , is a versatile chemical intermediate used in organic and medicinal chemistry . It has an empirical formula of C6H7NO and a molecular weight of 109.13 . It is broadly used in the synthesis of therapeutic drugs .
Synthesis Analysis
Vince lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides .Molecular Structure Analysis
The molecular structure of Vince lactam has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .Chemical Reactions Analysis
Vince lactam has been used in numerous transition metal catalyzed methodology development reactions . It has also been used as a model substrate of ample significance . The versatility of Vince lactam is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .Physical And Chemical Properties Analysis
Vince lactam has a boiling point of 102-106 °C/0.25 mmHg and a melting point of 54-58 °C .Mechanism of Action
Safety and Hazards
Future Directions
Vince lactam is a synthetic precursor for three drugs (approved or in clinical trials) . It has been extensively used for the preparation of various carbocyclic nucleosides with medicinal applications in mind . It is also an intermediate in the synthesis of various nucleoside analogs . The lactam has found several applications in targeting an array of different diseased conditions by providing various non-nucleoside therapeutic molecules as well .
properties
IUPAC Name |
3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSBIUCLXUHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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